molecular formula C11H16N4O10P2 B1226024 Tubercidin-5'-diphosphate CAS No. 21080-53-5

Tubercidin-5'-diphosphate

Cat. No.: B1226024
CAS No.: 21080-53-5
M. Wt: 426.21 g/mol
InChI Key: NCKAOCPROMQFJK-KCGFPETGSA-N
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Description

7-Deazaadenosine-5’-Diphosphate is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a derivative of adenosine diphosphate, where the nitrogen atom at the 7th position of the adenine ring is replaced by a carbon atom, resulting in a pyrrolo[2,3-d]pyrimidine structure. This modification imparts distinct biochemical properties, making it a valuable tool in various fields of research.

Scientific Research Applications

7-Deazaadenosine-5’-Diphosphate has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action for 7-Deazaadenosine-5’-Diphosphate is not fully understood, it is known to be a potential substrate, competitive inhibitor, or regulator of enzymes that interact with ADP .

Future Directions

Future research could focus on the synthesis and photophysical properties of novel 7-deazaadenosine nucleosides containing compact π-extended fluorophores . Additionally, the anticancer activity of a series of 7-aryl- and 7-hetaryl-7-deazaadenosines could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deazaadenosine-5’-Diphosphate typically involves the construction of the N1-carbocyclic-ribosyl-7-deazaadenosine structure. One common method includes condensing a 2,3-disubstituted pyrrole nucleoside with amines . The key intermediate, N1-carbocyclic ribosyl 7-deazaadenosine derivative, is then subjected to an Ag(+)-promoted intramolecular condensation to form the 18-membered pyrophosphate ring structure .

Industrial Production Methods

While specific industrial production methods for 7-Deazaadenosine-5’-Diphosphate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Deazaadenosine-5’-Diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of functional groups with nucleophiles.

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAOCPROMQFJK-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175306
Record name Tubercidin-5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-53-5
Record name Tubercidin-5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubercidin-5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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